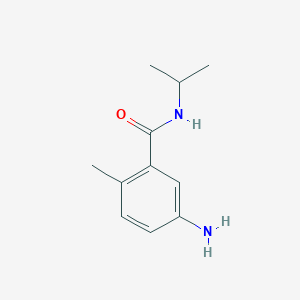

5-amino-2-methyl-N-(propan-2-yl)benzamide

説明

“5-amino-2-methyl-N-(propan-2-yl)benzamide” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 .

Synthesis Analysis

While specific synthesis methods for “5-amino-2-methyl-N-(propan-2-yl)benzamide” were not found, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

科学的研究の応用

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry

- Application Summary: Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity. This includes total antioxidant, free radical scavenging, and metal chelating activity .

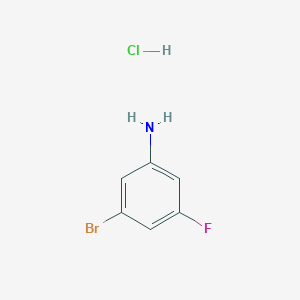

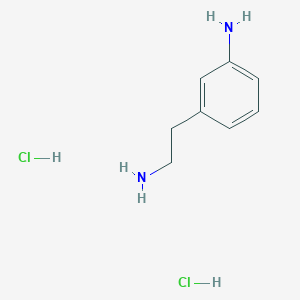

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Transamidation of Unactivated Amides

- Scientific Field: Organic Chemistry

- Application Summary: Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .

- Methods of Application: Transamidation is typically classified into two categories based on amide activation: activated amide and unactivated amide .

- Results: Many groups have disclosed new amide transformation techniques .

Nematicidal Activity

- Scientific Field: Biochemistry

- Application Summary: A new family of compounds with excellent nematicidal activity has been identified. These compounds are active against Caenorhabditis elegans and parasitic nematodes by selectively inhibiting nematode complex II .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: These compounds display low toxicity in mammalian cells and vertebrate organisms .

Direct Alkylation of N,N-dialkyl Benzamides

- Scientific Field: Organic Chemistry

- Application Summary: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .

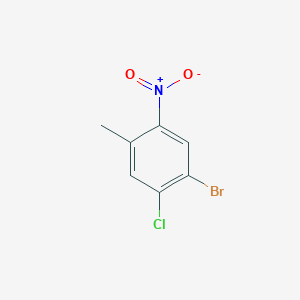

- Methods of Application: The direct alkylation of N,N-dialkyl benzamides with methyl sulfides is promoted by the readily available base LDA (lithium diisopropylamide). Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .

- Results: The transformation from both types of starting material is more effective and efficient, producing more than 80% of the desired product .

Inhibition of Nematode Complex II

- Scientific Field: Biochemistry

- Application Summary: A new family of compounds with excellent nematicidal activity has been identified. These compounds are active against Caenorhabditis elegans and parasitic nematodes by selectively inhibiting nematode complex II .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: These compounds display low toxicity in mammalian cells and vertebrate organisms .

Safety And Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and do not eat, drink, or smoke when using this product .

特性

IUPAC Name |

5-amino-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESCAHLAXMOLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-methyl-N-(propan-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

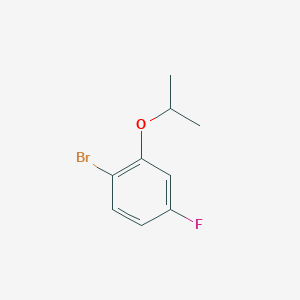

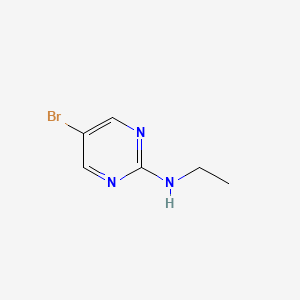

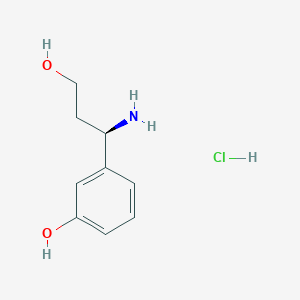

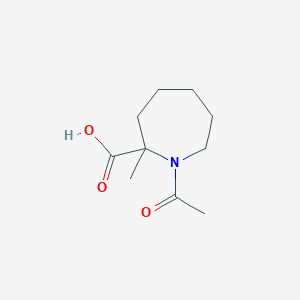

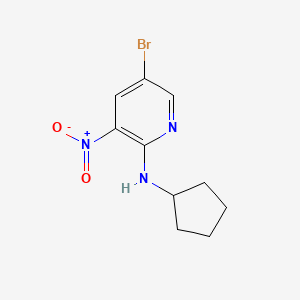

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)

![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)